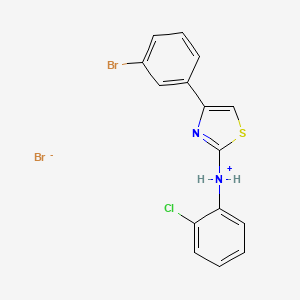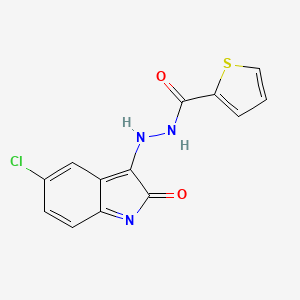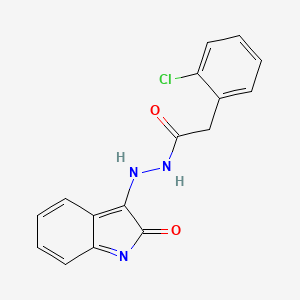![molecular formula C16H18N2O5 B7827827 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7827827.png)
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-methoxy-2-nitroaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
- Diethyl 2-[(4-methoxy-2-nitroanilino)methylene]malonate
- 4-Methoxy-2-nitroaniline
Uniqueness
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of a cyclohexane ring with a methoxy and nitro group This structure imparts specific chemical and biological properties that are not found in similar compounds
属性
IUPAC Name |
2-[(4-methoxy-2-nitroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2)7-14(19)11(15(20)8-16)9-17-12-5-4-10(23-3)6-13(12)18(21)22/h4-6,9,17H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHUXWTVPMUFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=C(C=C(C=C2)OC)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B7827748.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B7827750.png)

![2-[[4-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827758.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B7827761.png)
![2-[4-[(2-oxoindol-3-yl)amino]phenyl]acetonitrile](/img/structure/B7827763.png)

![(2E)-2-[[(6-methoxypyridin-3-yl)amino]methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827772.png)
![2-[[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827781.png)
![2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827793.png)

![4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid](/img/structure/B7827802.png)
![2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827819.png)
![2-[(4-acetylanilino)methylidene]indene-1,3-dione](/img/structure/B7827822.png)
